
Dipalmitoylphosphatidylglycerol
Overview
Description
Dipalmitoylphosphatidylglycerol (DPPG) is a synthetic phospholipid with two saturated 16-carbon palmitoyl chains esterified to a glycerol backbone and a phosphatidylglycerol head group (Fig. 1). Its chemical formula is C₃₈H₇₅O₁₀P, with a molecular weight of 722.98 g/mol . DPPG is an anionic lipid due to the negatively charged phosphate group in its head group, making it critical in membrane dynamics, pulmonary surfactant systems, and drug delivery applications.
Preparation Methods
Synthetic Routes for DPPG Preparation
Esterification of Glycerol with Palmitic Acid
The synthesis of DPPG begins with the esterification of glycerol with palmitic acid. In this step, glycerol reacts with two equivalents of palmitic acid under acidic catalysis. Sulfuric acid is commonly employed as a catalyst, facilitating the formation of dipalmitoylglycerol (DPG) through nucleophilic acyl substitution . The reaction is typically conducted at elevated temperatures (60–80°C) to enhance reaction kinetics, with yields optimized by controlling the molar ratio of reactants and reaction time .
Key Reaction Conditions:
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Catalyst: 1–5% sulfuric acid (v/v)
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
Side products, such as mono- and tri-palmitoylglycerol, are minimized through stoichiometric control and fractional crystallization during purification.
Phosphorylation with Phosphatidylglycerol
The phosphorylated intermediate, dipalmitoylglycerol, undergoes phosphorylation with phosphatidylglycerol to form DPPG. This step involves the reaction of DPG with phosphorylated glycerol derivatives in the presence of activating agents like dicyclohexylcarbodiimide (DCC) . The reaction proceeds under anhydrous conditions to prevent hydrolysis, with yields dependent on the purity of the DPG intermediate.
Phosphorylation Parameters:
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Activating Agent: DCC or N,N-diisopropylethylamine (DIPEA)
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Solvent: Chloroform or dichloromethane
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Temperature: Room temperature (20–25°C)
Industrial-Scale Production Methods
Industrial synthesis of DPPG prioritizes cost-efficiency and scalability. Bulk esterification reactors facilitate the reaction of glycerol with palmitic acid in multi-kilogram batches, employing continuous-flow systems to maintain optimal temperature and mixing . Post-esterification, membrane-based separation technologies replace traditional distillation, reducing energy consumption .
Table 1: Lab-Scale vs. Industrial-Scale DPPG Synthesis
Parameter | Lab-Scale | Industrial-Scale |
---|---|---|
Batch Size | 1–100 g | 10–100 kg |
Catalyst Recovery | Not feasible | 80–90% recycled |
Purification Method | Column chromatography | Membrane filtration |
Typical Purity | ≥95% | ≥90% |
Phosphorylation at industrial scales utilizes flow chemistry systems to enhance reproducibility. Solvent-free methods, such as the Mozafari protocol adapted for lipid synthesis, are emerging as sustainable alternatives .
Purification and Quality Control Techniques
Chromatographic Purification
Lab-scale purification employs silica gel chromatography to isolate DPPG from unreacted precursors and byproducts. Mobile phases comprising chloroform/methanol/water mixtures (65:25:4 v/v) achieve baseline separation . Industrial processes use simulated moving bed (SMB) chromatography for higher throughput .
Analytical Validation
Gas chromatography with flame ionization detection (GC-FID) quantifies DPPG purity after methyl esterification derivatization . The method’s precision (RSD <1.53%) and recovery rates (98.64–102.44%) ensure compliance with pharmaceutical standards .
Table 2: GC-FID Analytical Parameters for DPPG
Parameter | Value |
---|---|
Column | DB-5MS (30 m × 0.25 mm) |
Derivatization Agent | BF₃-methanol (14.5%) |
Linear Range | 0.1–10 mg/mL |
Retention Time | 12.8 min |
Thermochemical Considerations in DPPG Synthesis
DPPG exhibits a main phase transition temperature (Tm) of 41°C, above which the lipid transitions from a gel to a liquid-crystalline phase . Synthesis and storage temperatures must remain below Tm to prevent premature phase transitions that destabilize the product . Hydration of DPPG films requires controlled pH (5.0–7.4) and thermal cycling (−196°C to 60°C) to minimize hydrolysis .
Table 3: Thermotropic Properties of DPPG
Property | Value |
---|---|
Main Transition (°C) | 41 |
Enthalpy Change (ΔH) | 35 kJ/mol |
Phase Below Tm | Lamellar gel |
Challenges and Optimization Strategies
Degradation During Hydration
DPPG is prone to hydrolysis during hydration, generating lysyl-DPPG and free fatty acids . Strategies to mitigate degradation include:
Solvent-Free Synthesis
The Mozafari method, originally designed for liposomes, is being adapted for DPPG synthesis by eliminating toxic solvents. Preliminary trials show 85% yields when phospholipids are heated at 70°C in aqueous glycerol .
Chemical Reactions Analysis
Types of Reactions
Dipalmitoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and enzymes, resulting in the release of palmitic acid and glycerol.
Substitution: The phosphate group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen under specific conditions.
Hydrolysis: Enzymes such as phospholipases or acidic/basic conditions.
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed
Oxidation: Peroxides and other oxidative derivatives.
Hydrolysis: Palmitic acid, glycerol, and phosphatidylglycerol.
Substitution: Modified phosphatidylglycerol derivatives.
Scientific Research Applications
Model Membrane Systems
Dipalmitoylphosphatidylglycerol is extensively used to create artificial membranes, which are crucial for studying membrane dynamics and interactions. These model systems help researchers understand the behavior of biological membranes under various conditions.
Key Properties:
- Thermotropic Behavior: Exhibits unique phase transitions, with a main transition temperature around 41 °C, making it suitable for physiological studies.
- Stability: Forms stable bilayers that mimic natural membrane environments, allowing for the investigation of lipid-protein interactions.
Lung Surfactant Studies
As a component of lung surfactant, this compound plays a vital role in respiratory functions. It is particularly significant in the development of treatments for respiratory distress syndrome.
Case Study:
- A study demonstrated that mixtures of dipalmitoylphosphatidylcholine and this compound are essential for maintaining surface tension in alveoli, preventing atelectasis .
Drug Delivery Research
This compound is utilized in formulating liposomes for drug delivery, enhancing the encapsulation and release profiles of therapeutic agents.
Data Table: Liposomal Formulations with this compound
Biophysical Studies
In biophysical research, this compound is employed to investigate the properties of lipid bilayers and their interactions with proteins and other molecules.
Mechanism of Action:
- Interacts with other lipids and proteins to maintain membrane integrity.
- Influences cellular processes such as signal transduction and membrane fusion.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound when used in liposomal formulations.
Case Study:
- Curcumin-loaded liposomes containing this compound showed significant antibacterial activity, highlighting its potential in drug delivery systems targeting bacterial infections.
Implications in Therapeutics
This compound's unique properties make it a valuable component in various therapeutic applications, including:
Mechanism of Action
Dipalmitoylphosphatidylglycerol exerts its effects primarily through its role in membrane structure and function. It interacts with other lipids and proteins to maintain membrane integrity and facilitate various cellular processes. The compound targets membrane-associated pathways and influences processes such as signal transduction, membrane fusion, and lipid metabolism.
Comparison with Similar Compounds
Structural and Charge Differences
DPPG is compared to other phospholipids based on head group chemistry and acyl chain saturation:
Key Observations :
- Head group charge dictates interactions with proteins and peptides.
- Acyl chain length/saturation influences phase behavior. Saturated chains (DPPG, DPPC) have higher Tm than unsaturated (POPG) or shorter-chain analogs (DMPG) .
Biophysical and Functional Comparisons
Protein and Peptide Interactions
- SP-A Binding : DPPC shows strong binding to pulmonary surfactant protein A (SP-A), while DPPG and DPPE exhibit negligible binding. This is attributed to the choline head group’s ionic and structural compatibility with SP-A .
- Antimicrobial Peptides : DPPG’s anionic charge facilitates interactions with cationic peptides (e.g., tachyplesin I, LL-37). These peptides disrupt DPPG membranes by lowering Tm and inducing permeability, while zwitterionic DPPC remains unaffected .
Membrane Dynamics
- Monolayer Studies: DPPG forms less condensed monolayers than DPPI but more ordered than POPG. Mixed monolayers of DPPG with oxazolidine derivatives show temperature-dependent miscibility, unlike DPPC or DPPE .
- Bilayer Stability : DPPG’s negative charge enhances interactions with cations (e.g., Ca²⁺), stabilizing liposomal formulations. In contrast, DMPG’s shorter chains reduce stability .
Research Findings and Data Highlights
Table 2: Phase Transition Temperatures (Tm) and Key Interactions
*Estimated based on unsaturated chain behavior.
Biological Activity
Dipalmitoylphosphatidylglycerol (DPPG) is a synthetic phospholipid that plays a critical role in various biological processes, particularly in cellular membranes. This article explores its biological activity, focusing on its structural properties, interactions with proteins and peptides, and implications in therapeutic applications.
Structural Properties
DPPG is an anionic phospholipid characterized by its two palmitic acid chains and a glycerol backbone. It exhibits unique thermotropic behavior, which is essential for its function in biological membranes. The main transition temperature of DPPG is approximately 41 °C, indicating its phase behavior under physiological conditions. Studies using differential scanning calorimetry (DSC) and X-ray scattering have shown that DPPG can form stable bilayers that are crucial for membrane integrity and function .
Table 1: Thermotropic Properties of DPPG
Property | Value |
---|---|
Main Transition Temperature | ~41 °C |
Phase Behavior | Lamellar-gel |
Lipid Chain Length | C16 |
Interaction with Proteins and Peptides
DPPG has been shown to interact with various proteins and peptides, influencing their biological activity. For instance, the antimicrobial peptide LL-37 demonstrates enhanced penetration into DPPG membranes compared to other lipid compositions. Molecular dynamics simulations indicate that DPPG membranes facilitate the compactness and rigidity of peptides, which may enhance their antimicrobial efficacy .
Additionally, studies on the interaction between DPPG and the toxin from Crotalus durissus (CTX) reveal that DPPG stabilizes lipid gel phases, potentially altering membrane dynamics and affecting cellular responses such as phagocytosis in macrophages .
Case Study: Antimicrobial Activity
A study investigating the antibacterial properties of curcumin-loaded liposomes containing DPPG reported significant antibacterial activity against Bacillus amyloliquefaciens. The sustained release profile of curcumin from these liposomes highlights the potential of DPPG in drug delivery systems .
Implications in Therapeutics
DPPG's unique properties make it a valuable component in various therapeutic applications. Its role in lung surfactant formulations is particularly noteworthy; mixtures of dipalmitoylphosphatidylcholine (DPPC) and DPPG are essential for maintaining surface tension in alveoli, thereby preventing atelectasis . Furthermore, research into DPPG's use as a carrier for gadolinium-based contrast agents indicates its potential in enhancing imaging techniques for cancer therapy .
Q & A
Basic Research Questions
Q. How can DPPG be efficiently extracted from biological samples for lipidomic studies?
The Bligh-Dyer method is a gold-standard protocol for lipid extraction. Homogenize wet tissue with chloroform/methanol (1:2 v/v) to form a miscible system with tissue water. Dilute with chloroform and water to separate layers: lipids partition into the chloroform phase, which is isolated and purified. This method ensures high reproducibility and minimal lipid degradation . For synthetic DPPG (not naturally occurring), ensure purity by verifying absence of non-lipid contaminants via thin-layer chromatography .
Q. What analytical techniques are recommended for quantifying DPPG in complex lipid mixtures?
Mass spectrometry (MS) coupled with liquid chromatography (LC) provides precise quantification. Use electrospray ionization (ESI) in negative ion mode for phosphatidylglycerols. Compare peak areas/heights to synthetic DPPG standards for calibration. Structural confirmation is achieved via tandem MS (MS/MS) to identify acyl chains (e.g., palmitate at C-1/C-2) . For rapid screening, Fourier transform infrared spectroscopy (FTIR) can detect phosphate and glycerol backbone signatures .
Q. How is the structural integrity of DPPG bilayers validated in model membrane systems?
Use differential scanning calorimetry (DSC) to monitor phase transitions. DPPG exhibits a gel-to-liquid crystalline transition near 41°C. Sharp endothermic peaks indicate homogeneous bilayers. X-ray diffraction confirms lamellar spacing (~55–60 Å for hydrated DPPG) and subgel (Lc) phase formation after prolonged incubation at low temperatures .
Advanced Research Questions
Q. How do calcium ions influence the phase behavior and structural organization of DPPG bilayers?
Calcium binds to DPPG’s anionic headgroups, reducing electrostatic repulsion and inducing bilayer condensation. This shifts the phase transition temperature (Tm) upward and promotes hexagonal phase formation at high Ca²⁺ concentrations. Monitor via DSC and Langmuir monolayer studies to assess surface pressure-area isotherms. Synchrotron X-ray scattering can resolve Ca²⁺-induced structural rearrangements .
Q. What methodologies are employed to study the interaction between surfactant proteins (e.g., SP-B) and DPPG-containing membranes?
Attenuated total reflection FTIR reveals protein secondary structure (e.g., α-helix content of SP-B) and lipid acyl chain order. Fluorescence polarization with probes like diphenylhexatriene (DPH) quantifies membrane rigidity changes. For orientation analysis, incorporate deuterated lipids and use neutron reflectometry . Competitive binding assays with DPPG/DPPC mixtures clarify lipid selectivity .
Q. How does the incorporation of cholesterol affect the physical stability and phase transitions of DPPG vesicles?
Cholesterol disrupts DPPG’s acyl chain packing, broadening Tm and reducing cooperativity. Shear stress experiments and microcalorimetry show increased vesicle stability at physiological temperatures. At >30 mol% cholesterol, DPPG vesicles resist NaCl-induced aggregation due to altered membrane curvature .
Q. What strategies are effective for formulating DPPG-based dry powder inhalers for targeted pulmonary drug delivery?
Organic solution advanced spray-drying produces inhalable particles with DPPG/DPPC blends (7:3 w/w). Optimize aerosol dispersion by controlling residual water content (<2% w/w) and particle size (1–5 µm). Use cascade impaction to evaluate aerodynamic performance. Co-spray-drying with cyclosporine A or paclitaxel enhances drug loading while maintaining bilayer integrity .
Q. How do antimicrobial peptides interact with DPPG vesicles, and how is this quantified?
Polydiacetylene (PDA) colorimetric assays detect membrane disruption: peptide binding induces blue-to-red transitions. Correlate % colorimetric response with minimum inhibitory concentrations (MICs). Surface plasmon resonance (SPR) quantifies binding kinetics, while circular dichroism (CD) monitors peptide structural changes upon DPPG interaction .
Q. Methodological Notes
Properties
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABMEZBCHDPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963375 | |
Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-77-3 | |
Record name | Dipalmitoylphosphatidylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4537-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dipalmitoylphosphatidylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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